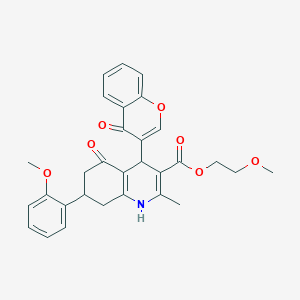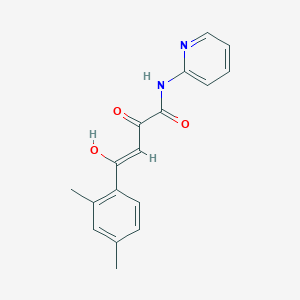
2-methoxyethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex molecule with a lengthy name, so let’s break it down. It belongs to the class of heterocyclic compounds, specifically quinolines and chromones.
- The core structure consists of a hexahydroquinoline ring fused with a chromone (benzopyranone) ring.
- The substituents include a 2-methoxyethyl group, a 2-methoxyphenyl group, and a carboxylate group.
- Due to its intricate structure, this compound may have diverse biological activities and applications.
Preparation Methods
- Unfortunately, specific synthetic routes for this exact compound are not readily available in the literature.
- similar quinoline derivatives can be synthesized through various methods, including cyclization reactions, condensations, and multistep processes.
- Industrial production methods likely involve optimization of existing synthetic routes, purification, and scale-up.
Chemical Reactions Analysis
- Given its complexity, this compound could undergo several reactions:
Oxidation: Oxidative processes may modify the phenolic groups or the methoxy moieties.
Reduction: Reduction could target the carbonyl group or other functional groups.
Substitution: Substituents may be replaced by other groups.
- Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and Lewis acids (e.g., AlCl₃).
- Major products depend on reaction conditions and regioselectivity.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
Biology: Explore its interactions with enzymes, receptors, or cellular components.
Medicine: Assess its pharmacological properties (e.g., anti-inflammatory, antioxidant, or anticancer effects).
Industry: Consider applications in materials science or drug development.
Mechanism of Action
- The compound likely interacts with specific molecular targets. For example:
Ion channels: It may modulate potassium (KCa1.1) or calcium (CaV1.2) channels.
Enzymes: It could inhibit or activate enzymes involved in cellular processes.
- Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Similar compounds include other quinolines, chromones, and hybrid structures.
- Highlight its uniqueness, such as the combination of the hexahydroquinoline and chromone moieties.
Properties
Molecular Formula |
C30H29NO7 |
|---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
2-methoxyethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(4-oxochromen-3-yl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C30H29NO7/c1-17-26(30(34)37-13-12-35-2)27(21-16-38-25-11-7-5-9-20(25)29(21)33)28-22(31-17)14-18(15-23(28)32)19-8-4-6-10-24(19)36-3/h4-11,16,18,27,31H,12-15H2,1-3H3 |
InChI Key |
OAIZWUZOSPWDJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3OC)C4=COC5=CC=CC=C5C4=O)C(=O)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-bromophenoxy)methyl]-N-(2-methoxyphenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11076762.png)
![1-(4-Chlorophenyl)-3-[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11076772.png)
![(3E)-3-[(5-bromo-1H-indol-3-yl)methylidene]-6-chloro-1,3-dihydro-2H-indol-2-one](/img/structure/B11076776.png)
![(1Z)-N'-hydroxy-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]ethanimidamide](/img/structure/B11076782.png)
![(3Z)-3-[(dimethylamino)methylidene]-5-[(Z)-(5-oxofuran-2(5H)-ylidene)methyl]furan-2(3H)-one](/img/structure/B11076783.png)
![2-{5-[(E)-2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydropyrimidin-2-yl)ethenyl]furan-2-yl}benzoic acid](/img/structure/B11076792.png)
![Methyl 1-[(2-{[(3,4-dichlorophenyl)carbonyl]amino}phenyl)sulfonyl]prolinate](/img/structure/B11076799.png)
![2-methyl-N'-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide](/img/structure/B11076801.png)
![2-[(5-{[(3,4-dichlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B11076809.png)

![2-[(dibenzylamino)methyl]-4-(4-methoxyphenyl)-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11076824.png)
![11-(2-methylphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11076840.png)
![methyl 3,3,3-trifluoro-N-[(2-fluorophenyl)carbonyl]-2-[2-(4-nitrophenyl)hydrazinyl]alaninate](/img/structure/B11076849.png)
![4-[6-(Acetyloxy)-7-chloro-1,2,3,9A-tetrahydro-3AH-spiro[cyclopenta[B]chromene-9,1'-cyclopentan]-3A-YL]-6-chloro-1,3-phenylene diacetate](/img/structure/B11076858.png)
